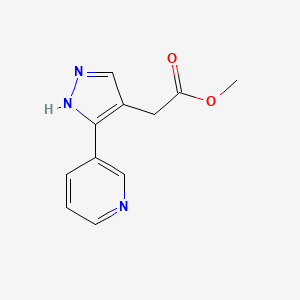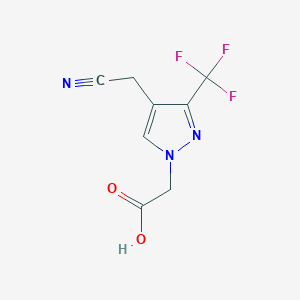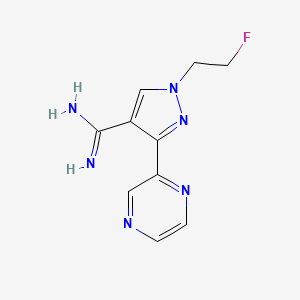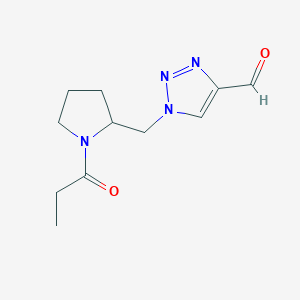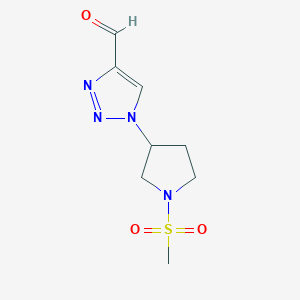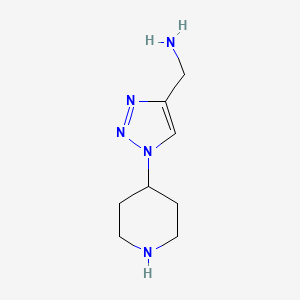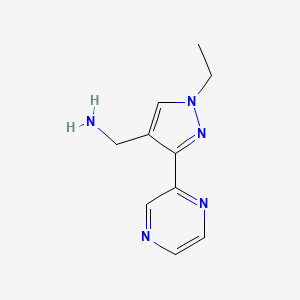
(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine” is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. Further structural analysis would require more specific information such as NMR data .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study reported the ambient-temperature synthesis of novel N-pyrazolyl imine derivatives through a condensation reaction, showcasing a methodology that could be applicable to the synthesis of related compounds like "(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanamine" for further research applications (Becerra, Cobo, & Castillo, 2021).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Compounds with pyrazole moieties showed higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Material Science Applications
- Cobalt(II) complexes containing pyrazolyl-based ligands have shown potential in material science applications, such as the polymerization of methyl methacrylate to produce poly(methyl methacrylate) with high molecular weight and narrower polydispersity index, suggesting utility in polymer science and engineering (Choi et al., 2015).
Fluorescent Compounds and Spectroscopy
- Fluorescent compounds containing the pyrazolo[1,5-a]pyrazin moiety were synthesized and characterized, including studies on their optical properties, showcasing the potential for these compounds in developing new fluorescent materials and probes (Zheng et al., 2011).
Antifungal and Antibacterial Agents
- Some pyrazoline and pyrazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It is known that similar compounds bind with high affinity to their targets , which could result in a variety of biochemical changes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect multiple pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-15-7-8(5-11)10(14-15)9-6-12-3-4-13-9/h3-4,6-7H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOWEAQBDKXELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NC=CN=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






